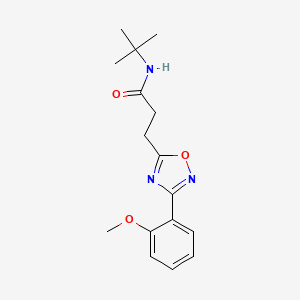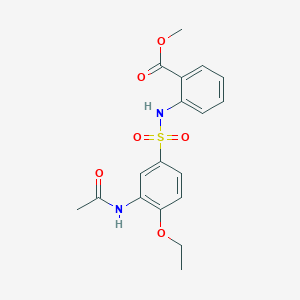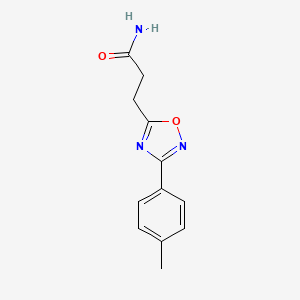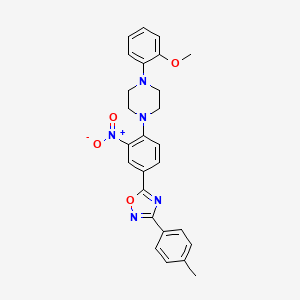
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and by inducing apoptosis. Additionally, this compound may reduce inflammation by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Additionally, this compound has shown promising results in various animal models, making it a potential candidate for future clinical trials. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent and its effects on various inflammatory mediators. Additionally, future research can focus on optimizing the synthesis method to increase the yield and reduce the cost of this compound.
Synthesis Methods
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of m-tolyl hydrazine with 4-(4-methylpiperazin-1-yl) nitrobenzene in the presence of a catalyst and solvent. The resulting intermediate is then reacted with cyanogen bromide to yield the final product.
Scientific Research Applications
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in various animal models.
properties
IUPAC Name |
3-(3-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-3-5-15(12-14)19-21-20(28-22-19)16-6-7-17(18(13-16)25(26)27)24-10-8-23(2)9-11-24/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYGTXEXJYUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)




